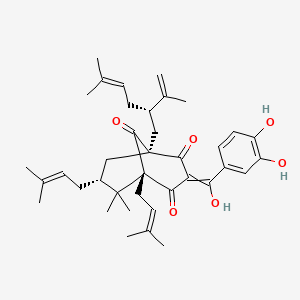

Garcinol

Description

Properties

CAS No. |

78824-30-3 |

|---|---|

Molecular Formula |

C38H50O6 |

Molecular Weight |

602.8 g/mol |

IUPAC Name |

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1 |

InChI Key |

DTTONLKLWRTCAB-UDFURZHRSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cambogin camboginol garcinol |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Polyisoprenylated Benzophenone: A Technical Guide to the Natural Sources and Extraction of Garcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinol, a prominent polyisoprenylated benzophenone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fruit rind of Garcinia indica and Garcinia cambogia. It delves into the intricacies of various extraction methodologies, from conventional solvent extraction to modern, eco-friendly techniques. Detailed experimental protocols and quantitative data are presented to offer a comparative analysis of extraction efficiencies. Furthermore, this document elucidates key signaling pathways modulated by this compound, providing a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound is predominantly isolated from the fruit rind of plants belonging to the Garcinia genus. The most notable and commercially significant sources are:

-

Garcinia indica : Commonly known as kokum, this plant is native to the Western Ghats of India. The dried fruit rind is a rich source of this compound.

-

Garcinia cambogia : Also known as Malabar tamarind, this species is another primary source of this compound.

While this compound is the major active compound, these sources also contain a variety of other bioactive molecules, including isothis compound, xanthochymol, and guttiferones. The concentration of this compound can vary depending on the geographical location, climatic conditions, and post-harvest processing of the plant material.

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and pharmaceutical applications. A range of techniques have been developed, each with its own set of advantages and limitations.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining this compound. This technique involves the use of organic solvents to dissolve and isolate the compound from the plant matrix.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material : The dried fruit rinds of Garcinia indica are coarsely powdered to a particle size of 2-3 mm.

-

Soxhlet Apparatus Setup : A known quantity of the powdered plant material (e.g., 100 g) is placed in a thimble and inserted into the main chamber of the Soxhlet extractor.

-

Solvent Addition : The extraction flask is filled with a suitable solvent (e.g., methanol, ethanol, or acetone) to approximately two-thirds of its volume.

-

Extraction Process : The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the this compound. Once the side arm is filled, the solvent and extracted compounds are siphoned back into the extraction flask. This cycle is repeated for a predetermined duration (e.g., 6-8 hours).

-

Solvent Recovery : After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

-

Purification : The crude extract is then subjected to further purification steps, such as column chromatography, to isolate pure this compound.

Table 1: Comparison of Conventional Solvents for this compound Extraction

| Solvent | Extraction Time (hours) | Yield (%) | Purity (%) | Reference |

| Methanol | 8 | 10.5 | 85 | |

| Ethanol | 8 | 9.2 | 82 | |

| Acetone | 6 | 12.1 | 88 | |

| n-Hexane | 12 | 4.5 | 75 |

Modern Extraction Techniques

In recent years, there has been a shift towards more efficient, rapid, and environmentally friendly extraction methods.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of a supercritical fluid can be tuned by altering pressure and temperature, allowing for selective extraction.

Experimental Protocol: Supercritical CO2 Extraction

-

Sample Preparation : Finely ground Garcinia indica rind (e.g., 50 g) is packed into the extraction vessel.

-

System Parameters : The extraction vessel is pressurized with CO2 to the desired pressure (e.g., 300 bar) and heated to the set temperature (e.g., 60°C).

-

Extraction : The supercritical CO2 is passed through the packed bed of plant material. The extracted this compound is then separated from the CO2 in a separator by reducing the pressure.

-

Collection : The this compound-rich extract is collected from the separator.

-

Optimization : The process can be optimized by varying parameters such as pressure, temperature, CO2 flow rate, and the addition of co-solvents (e.g., ethanol).

Table 2: Supercritical Fluid Extraction Parameters for this compound

| Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol, %) | Yield (%) | Purity (%) | Reference |

| 250 | 50 | 0 | 5.8 | 90 | |

| 300 | 60 | 5 | 8.2 | 92 | |

| 350 | 70 | 10 | 10.5 | 95 |

UAE employs high-frequency sound waves to disrupt the plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample and Solvent : A specific amount of powdered Garcinia cambogia rind (e.g., 10 g) is mixed with a suitable solvent (e.g., 70% ethanol) in a flask.

-

Ultrasonication : The flask is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe. The sonication is carried out at a specific frequency (e.g., 20 kHz) and power (e.g., 200 W) for a defined period (e.g., 30 minutes).

-

Separation : After sonication, the mixture is filtered or centrifuged to separate the extract from the solid plant material.

-

Solvent Removal : The solvent is evaporated to obtain the crude this compound extract.

Table 3: Ultrasound-Assisted Extraction Parameters for this compound

| Solvent | Sonication Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 70% Ethanol | 30 | 40 | 9.8 | 87 | |

| Methanol | 25 | 35 | 10.2 | 89 | |

| Acetone | 40 | 45 | 8.9 | 85 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound from its natural sources.

Caption: General experimental workflow for this compound.

Conclusion

This compound continues to be a molecule of immense interest in the field of drug discovery. This guide has provided a detailed overview of its primary natural sources and a comparative analysis of various extraction techniques, from traditional to modern. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to optimize extraction efficiency. Furthermore, the elucidation of the signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its therapeutic potential. Future research

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Garcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinol, a prominent polyisoprenylated benzophenone, is a phytochemical primarily isolated from the fruit rind of Garcinia indica and other Garcinia species.[1][2] This compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Structurally, this compound is similar to other well-known natural products like curcumin, sharing features such as phenolic hydroxyl groups and a β-diketone moiety, which are believed to contribute to its bioactivity.[2][4] A thorough understanding of its complex chemical structure and precise stereochemistry is fundamental for its synthesis, derivatization, and the elucidation of its mechanism of action in various biological systems.

This technical guide provides an in-depth analysis of this compound's molecular architecture, its stereochemical configuration, and the experimental methodologies employed for its characterization.

Chemical Structure of this compound

This compound, also known as Camboginol, is characterized by a bicyclo[3.3.1]nonane core, which is extensively substituted.[2][5] The molecule is a member of the polyisoprenylated benzophenone class of compounds.[1][6] Its structure was first elucidated using spectroscopic techniques, primarily NMR and IR spectroscopy.[2]

The key structural features of this compound include:

-

A Benzophenone Core: This consists of a 3,4-dihydroxybenzoyl group attached to the bicyclic system.[4]

-

Polyisoprenylation: The core structure is decorated with three isoprenyl-derived chains: two 3-methylbut-2-enyl groups and one larger (2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl group.[7]

-

β-Diketone Moiety: The structure contains an enolizable 1,3-diketone system, which is a crucial feature for some of its biological activities, including its antioxidant properties.[2][4]

-

Phenolic Hydroxyl Groups: The presence of a catechol (3,4-dihydroxyphenyl) moiety contributes significantly to its potent free-radical scavenging capabilities.[4]

The molecular formula of this compound is C₃₈H₅₀O₆ , with a molecular weight of approximately 602.8 g/mol .[2][7]

Stereochemistry and Absolute Configuration

This compound is a chiral molecule possessing multiple stereocenters, leading to a specific three-dimensional arrangement that is critical for its biological function. The determination of its absolute configuration is essential for enantioselective synthesis and for understanding its interactions with chiral biological targets like enzymes and receptors.

The absolute configuration of the chiral centers in the bicyclo[3.3.1]nonane ring system has been established through extensive spectroscopic analysis and chemical synthesis.[8][9] The IUPAC name, reflecting its stereochemistry, is (1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione.[7]

Under acidic conditions, the terminal alkene in one of the isoprenyl substituents can undergo cyclization to form Isothis compound, an isomeric form of this compound.[2][6] While they share the same molecular formula, their chemical structures and some biological activities differ.[4][10]

Data Presentation

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₅₀O₆ | [2][7] |

| Molecular Weight | 602.8 g/mol | [2][7] |

| Appearance | Pale yellow needle-like crystals | [11] |

| Melting Point | 121 °C | [11] |

| Optical Rotation | [α]D = -135 (c in CHCl₃) | [11] |

| CAS Number | 78824-30-3 | [7] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic methods. The following tables present characteristic spectral data.

Table 3.2.1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 6.95 | dd | 9.0, 2.0 | Aromatic CH | [11] |

| 6.91 | d | 2.0 | Aromatic CH | [11] |

| 6.60 | d | 9.0 | Aromatic CH | [11] |

| 5.10, 5.06, 4.96 | t | 5.0 | Olefinic CH | [11] |

| 4.40 | d | 15.0 | [11] | |

| 2.80-1.46 | m | - | Methylene and methine protons | [11] |

| 1.78, 1.74, 1.69, 1.62, 1.59, 1.56, 1.21, 1.05 | s | - | Methyl protons | [11] |

Table 3.2.2: ¹³C NMR Spectral Data (MeOD)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 148.14, 144.84 | Aromatic C-O | [12] |

| 132.14, 131.21 | Olefinic C | [12] |

| 124.32, 123.87, 122.84, 122.81, 120.13, 115.80, 113.64, 111.49 | Aromatic/Olefinic CH | [12] |

| 48.67 - 46.61 | Aliphatic CH, CH₂ | [12] |

| 28.93 - 16.77 | Methyl C | [12] |

Table 3.2.3: Mass Spectrometry Data

| Technique | m/z Value | Assignment | Reference(s) |

| EI-MS | 602 | [M]⁺ | [11] |

| EI-MS | 533, 465, 341 | Fragments | [11] |

Experimental Protocols

Isolation and Purification of this compound

Source Material: Dried fruit rind of Garcinia indica.

Protocol:

-

Extraction: The dried and powdered fruit rind is subjected to extraction with a suitable organic solvent, such as ethanol or hexane, using a Soxhlet apparatus or maceration.[11][13]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation: The crude extract is then fractionated using column chromatography. A silica gel stationary phase is typically used, with a gradient elution system of hexane and ethyl acetate.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and concentrated.

-

Crystallization: The purified residue is dissolved in a minimal amount of a suitable solvent (e.g., hot acetonitrile or hexane) and allowed to cool slowly.[11] this compound crystallizes as pale yellow needles.[11]

-

Verification: The purity of the isolated compound is confirmed by HPLC, and its identity is verified using NMR and mass spectrometry.[10]

Structural Elucidation Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to identify the types and number of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are crucial for unambiguously assigning the complex proton and carbon signals and establishing the complete connectivity of the molecular skeleton.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental composition and confirm the molecular formula (C₃₈H₅₀O₆).[10]

-

Tandem MS (MS/MS): Used to analyze the fragmentation pattern of the molecule, which provides valuable information about its substructures.[10]

-

-

X-ray Crystallography:

-

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

-

A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density.

-

This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.[9][14]

-

Visualizations

Logical Relationships

Caption: Relationship between this compound and its isomer, Isothis compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C38H50O6 | CID 5490884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Characterization and Antimicrobial Activity of this compound Capped Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Garcinol: A Multi-Pronged Approach to Disrupting Cancer Cell Proliferation and Survival

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Garcinol, a polyisoprenylated benzophenone derived from the rind of the Garcinia indica fruit, has emerged as a promising natural compound with potent anti-cancer properties. Extensive preclinical research, both in vitro and in vivo, has elucidated its multifaceted mechanism of action, targeting key oncogenic signaling pathways, inducing apoptosis, and promoting cell cycle arrest in a variety of cancer cell types. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a combination of interconnected mechanisms, primarily revolving around its ability to modulate critical cellular processes that are often dysregulated in cancer. These core mechanisms include the inhibition of histone acetyltransferases (HATs), suppression of pro-survival signaling pathways, induction of programmed cell death (apoptosis), and halting of the cell division cycle.

Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition

A key and distinguishing feature of this compound is its activity as a natural inhibitor of histone acetyltransferases (HATs), particularly p300/CBP and PCAF.[1][2] By competitively binding to the active site of these enzymes, this compound prevents the acetylation of histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[2] This epigenetic modulation leads to the repression of transcription of various oncogenes.[2]

Dysregulation of Oncogenic Signaling Pathways

This compound has been shown to interfere with multiple signaling pathways that are constitutively active in many cancers and play a crucial role in tumor growth, proliferation, and survival.[1][3]

1.2.1. NF-κB Signaling Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.[1][4] It has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This leads to the downregulation of NF-κB target genes that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, and cyclin D1.[1][3]

1.2.2. STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical oncogenic pathway frequently activated in cancer. This compound effectively inhibits both total and phosphorylated STAT3, leading to the suppression of its transcriptional activity.[5][6] This inhibition has been demonstrated to be dose-dependent and results in the downregulation of STAT3 target genes involved in cell invasion and angiogenesis, including urokinase-type plasminogen activator (uPA), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[5][6] In silico analysis suggests that this compound may directly bind to the SH2 domain of STAT3, thereby blocking its dimerization.[3]

1.2.3. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell growth, survival, and proliferation. This compound has been shown to downregulate this pathway, leading to the inhibition of cancer cell progression.[1][7] In gastric cancer cells, this compound treatment resulted in decreased phosphorylation of Akt and mTOR.[7]

1.2.4. Other Signaling Pathways: Emerging evidence suggests that this compound also modulates other signaling pathways implicated in cancer, including the MAPK and Wnt/β-catenin pathways.[1][3] In non-small cell lung cancer, this compound has been shown to inactivate STAT3 and regulate Wnt/β-catenin signaling.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3][8][9] This programmed cell death is triggered through multiple mechanisms:

-

Mitochondrial Pathway: this compound can induce the intrinsic pathway of apoptosis by altering the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.[3][10] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3.[10]

-

Death Receptor Pathway: this compound can also sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[9] It achieves this by upregulating the expression of death receptors DR4 and DR5 on the cell surface.[9]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cell types, such as rhabdomyosarcoma, this compound has been shown to induce ER stress, leading to the upregulation of stress-responsive genes that facilitate apoptosis.[1]

-

Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger DNA damage signaling and promote apoptosis.[1][11]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1][12][13] The specific phase of cell cycle arrest can vary depending on the cancer cell type. This compound has been reported to induce arrest at the G1/S phase, S phase, and G2/M phase.[1][12][13] This is often associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[1][12] In some instances, this compound can also upregulate the expression of CDK inhibitors like p21.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Leukemia | HL-60 | 9.42 | [10] |

| Oral Squamous Cell Carcinoma | SCC-4, SCC-9, SCC-25 | Not specified, but significant inhibition at tested concentrations | [14] |

| Breast Cancer | MDA-MB-231 | Not specified, but dose-dependent inhibition | [15] |

| Prostate Cancer | LNCaP, C4-2B, PC3 | Not specified, but dose-dependent inhibition | [4] |

| Pancreatic Cancer | BxPC-3 | Not specified, but dose-dependent inhibition | [4] |

Table 2: Effects of this compound on Key Protein Expression and Cellular Processes

| Cancer Type | Cell Line | Treatment | Effect | Quantitative Change | Reference |

| Breast Cancer | MDA-MB-231 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |

| Prostate Cancer | DU145 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |

| Pancreatic Cancer | BxPC-3 | 25 µM this compound | Inhibition of STAT-3 phosphorylation | Dose-dependent decrease | [5] |

| Breast Cancer | MCF-7 | This compound | Downregulation of Cyclin D1, Bcl-2, Bcl-xL | Significant decrease | [3] |

| Hepatocellular Carcinoma | Hep3B | This compound | Increased Bax/Bcl-2 ratio | Significant increase | [3] |

| Leukemia | HL-60 | 20 µM this compound | Increased Bax and Bad expression | Dramatic increase | [10] |

| Leukemia | HL-60 | 20 µM this compound | Decreased Bcl-2 expression | Slight decrease | [10] |

| Prostate Cancer | PC-3 | This compound | Reduced tumor mass in xenograft model | >80% reduction | [1] |

| Gastric Cancer | HGC-27 | 10, 20, 40 µM this compound | Decreased p-Akt (Ser473) and p-mTOR | Dose-dependent decrease | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. After treatment with this compound, cells are harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells). The stained cells are then analyzed by flow cytometry.

-

Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available kits. Cells are treated with this compound, lysed, and the cell lysates are incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore. The cleavage of the substrate by active caspases releases the fluorophore or chromophore, and the resulting signal is measured using a fluorometer or a spectrophotometer.

-

Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key apoptosis-regulating proteins, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP, can be determined by Western blotting.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of this compound on cell cycle distribution, treated cells are harvested, fixed in ethanol, and then stained with a solution containing PI and RNase A. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. The stained cells are analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction and Quantification: Cancer cells are treated with this compound and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of NF-κB p65, STAT3, Akt, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Histone Acetyltransferase (HAT) Activity Assay

-

In Vitro HAT Assay: The inhibitory effect of this compound on HAT activity can be assessed using an in vitro assay. Recombinant HAT enzymes (e.g., p300 or PCAF) are incubated with a histone substrate (e.g., core histones or a specific histone peptide) and [³H]-acetyl-CoA in the presence or absence of this compound. The reaction mixture is then spotted onto a filter paper, and the unincorporated [³H]-acetyl-CoA is washed away. The amount of [³H]-acetyl-CoA incorporated into the histones is quantified by liquid scintillation counting.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.

Caption: this compound's multifaceted mechanism of action in cancer cells.

References

- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Inhibition of STAT3 dimerization and acetylation by this compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound A Novel Inhibitor of Platelet Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Garcinol: A Technical Guide to its Function as a Histone Acetyltransferase (HAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has emerged as a significant natural compound in the field of epigenetics.[1][2][3] Traditionally utilized for its anti-inflammatory and antioxidant properties, extensive research has illuminated its potent role as an inhibitor of histone acetyltransferases (HATs).[1][2][3] This activity positions this compound as a valuable tool for studying cellular processes regulated by histone acetylation and as a promising candidate for the development of novel therapeutics, particularly in oncology.[1][2][4]

Histone acetylation, a key epigenetic modification, is crucial for regulating gene expression.[5] HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation.[6] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[5] this compound's ability to modulate the activity of specific HATs provides a molecular basis for its observed anti-cancer, anti-inflammatory, and other biological effects.[4][7] This guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound functions primarily by inhibiting the activity of the p300/CBP and PCAF families of histone acetyltransferases.[1][2][8]

-

Target Specificity: this compound is a potent inhibitor of p300 and p300/CBP associated factor (PCAF).[5][9] It demonstrates a slightly higher potency for PCAF compared to p300.[5][9] Some studies suggest it may not significantly affect other HATs like GCN5 at similar concentrations.[1]

-

Kinetics of Inhibition: Kinetic analyses have revealed that this compound acts as a mixed-type inhibitor for p300 and PCAF.[5] It has been shown to compete with histones for binding to the enzyme's active site.[1][2] Another study suggests it binds to a non-active site region of p300, inducing a conformational change that leads to uncompetitive inhibition with respect to acetyl-CoA and competitive inhibition with respect to the histone substrate.[10]

-

Effects on Histone Acetylation: By inhibiting HATs, this compound leads to a decrease in histone acetylation levels in vivo.[1][5] Specifically, it has been shown to reduce H3K18 acetylation, a mark primarily mediated by p300/CBP.[1][4] Interestingly, this compound's inhibition of p300-mediated acetylation is more pronounced for histone H4 than for histone H3.[1][2][9] This leads to the repression of HAT activity-dependent chromatin transcription, while transcription from a naked DNA template remains unaffected.[5]

Quantitative Data

The inhibitory effects of this compound have been quantified in various assays and cell lines. The following tables summarize key data points for easy comparison.

Table 1: Inhibitory Concentration (IC50) of this compound against Histone Acetyltransferases

| Target HAT | IC50 Value (µM) | Assay Conditions | Reference |

| p300 | ~7 | In vitro HAT assay with HeLa core histones | [5][9][11] |

| PCAF | ~5 | In vitro HAT assay with HeLa core histones | [5][9][11] |

Table 2: Anti-proliferative and Cytotoxic Effects of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 Value (µM) | Reference |

| RH30 | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |

| RD | Rhabdomyosarcoma | Inhibition of viability | ~15 | [8] |

| SH-SY5Y | Neuroblastoma | Inhibition of proliferation (72h) | 6.30 | [12] |

| Various | Breast, Colon, Prostate, etc. | Inhibition of growth | Varies | [8] |

Signaling Pathways Modulated by this compound

This compound's inhibition of HATs has profound effects on numerous signaling pathways critical for cell growth, survival, and inflammation. HATs like p300/CBP act as transcriptional co-activators for key transcription factors, and their inhibition by this compound leads to the downregulation of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. This compound has been shown to suppress this pathway by inhibiting the acetylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity.[4][13] This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.[4][7]

Caption: this compound inhibits NF-κB signaling by blocking p300/CBP-mediated p65 acetylation.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor whose activity is regulated by acetylation. Constitutive activation of STAT3 is common in many cancers. This compound can directly bind to the SH2 domain of STAT3, blocking its dimerization and subsequent nuclear translocation and DNA binding.[14] Furthermore, by inhibiting p300/CBP, this compound prevents the acetylation of STAT3, which is necessary for its stability and transcriptional co-activator function.[4]

Caption: this compound disrupts STAT3 signaling by inhibiting both dimerization and p300/CBP activity.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in development and is often aberrantly activated in cancer. This compound has been found to inhibit this pathway, leading to a reversal of the epithelial-to-mesenchymal transition (EMT) phenotype in breast cancer cells.[15] It promotes the phosphorylation of β-catenin, leading to its cytoplasmic degradation and reduced nuclear localization, thereby inhibiting the transcription of Wnt target genes.[15][16] This effect is mechanistically linked to its regulation of NF-κB and specific microRNAs.[15]

Caption: this compound inhibits Wnt signaling by promoting β-catenin degradation and inhibiting p300/CBP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a HAT inhibitor.

In Vitro HAT Activity Assay (Filter Binding Assay)

This assay measures the incorporation of radiolabeled acetyl groups onto histone substrates.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA), purified core histones (e.g., from HeLa cells, ~1 µg), and the purified HAT enzyme (e.g., recombinant p300 or PCAF).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control to the reaction mixtures. Pre-incubate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding [³H]-acetyl-CoA (e.g., 0.25 µCi).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stopping the Reaction: Spot the reaction mixture onto P-81 phosphocellulose filter papers.

-

Washing: Wash the filters three times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-acetyl-CoA.

-

Scintillation Counting: Place the dried filters into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of HAT activity relative to the solvent control and determine the IC50 value of this compound.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of this compound on histone acetylation levels within cells.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, MCF7) to ~70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours). To observe inhibition of hyperacetylation, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like Trichostatin A (TSA) or sodium butyrate.[9]

-

Histone Extraction: Harvest the cells by scraping and pelleting. Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄).

-

Protein Quantification: Quantify the extracted histone protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on an SDS-PAGE gel (e.g., 15%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4, or site-specific antibodies like anti-acetyl-H3K18). Use an antibody against a total histone (e.g., anti-H3) as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels upon this compound treatment.

In Vitro Chromatin Transcription Assay

This assay evaluates the effect of this compound on transcription from a chromatin template, which is dependent on HAT activity.[17]

-

Chromatin Assembly: Assemble chromatin on a DNA template containing a promoter (e.g., Gal4-responsive promoter) using purified core histones and a chromatin assembly system (e.g., Drosophila ACF).[17]

-

Transcription Reaction: Set up an in vitro transcription reaction containing the assembled chromatin template, a transcriptional activator (e.g., Gal4-VP16), purified p300, acetyl-CoA, and nuclear extract or purified RNA polymerase II and general transcription factors.[17]

-

This compound Treatment: Add this compound or a solvent control to the reaction.[17]

-

RNA Synthesis: Allow transcription to proceed by adding NTPs (including [α-³²P]UTP for radiolabeling).

-

RNA Purification: Purify the synthesized RNA.

-

Analysis: Analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis followed by autoradiography. Compare the amount of transcript produced in the presence and absence of this compound.[17]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating a novel HAT inhibitor like this compound.

Caption: Workflow for the preclinical evaluation of this compound as a HAT inhibitor.

Applications in Research and Drug Development

This compound's role as a HAT inhibitor makes it a subject of intense research for therapeutic applications.

-

Anti-Cancer Agent: this compound exhibits potent anti-cancer properties across a wide range of malignancies, including breast, colon, pancreatic, and lung cancer.[4] Its mechanisms include:

-

Induction of Apoptosis: this compound induces programmed cell death by activating caspases and modulating the expression of Bcl-2 family proteins.[4][7]

-

Cell Cycle Arrest: It causes cell cycle arrest, often at the G0/G1 or S phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[1][4][8]

-

Inhibition of Angiogenesis: this compound suppresses the formation of new blood vessels by downregulating key factors like VEGF, an effect mediated through inhibition of NF-κB and STAT3 signaling.[4]

-

Suppression of Metastasis: By reversing EMT and inhibiting pathways like Wnt/β-catenin, this compound can reduce cancer cell invasion and metastasis.[4][15]

-

Targeting Cancer Stem Cells: It has been shown to inhibit cancer stem cell characteristics, which are responsible for tumor recurrence and chemoresistance.[1][4]

-

-

Anti-Inflammatory Effects: By inhibiting the NF-κB and STAT3 pathways, this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.[4][13]

-

Limitations and Future Directions: Despite its promising preclinical activity, the clinical translation of this compound is hampered by its poor aqueous solubility and limited bioavailability.[4] To overcome these issues, research is focused on developing nanoparticle-based drug delivery systems (e.g., liposomes, polymeric nanoparticles) and synthesizing more potent and bioavailable this compound analogs through structure-activity relationship (SAR) studies.[4]

Conclusion

This compound is a well-characterized natural inhibitor of p300/CBP and PCAF histone acetyltransferases. Its ability to modulate histone acetylation and the activity of key transcription factors like NF-κB and STAT3 underpins its potent anti-cancer and anti-inflammatory activities. While challenges related to its bioavailability remain, this compound serves as an invaluable chemical probe for studying epigenetic regulation and a promising scaffold for the development of a new class of epigenetic drugs. Further research, particularly in the areas of drug delivery and clinical evaluation, is necessary to fully realize its therapeutic potential.

References

- 1. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug [mdpi.com]

- 3. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential | MDPI [mdpi.com]

- 5. Polyisoprenylated benzophenone, this compound, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits cancer stem cell-like phenotype via suppression of the Wnt/β-catenin/STAT3 axis signalling pathway in human non-small cell lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Garcinol's Role in Modulating Cellular Signaling Pathways: A Technical Guide

Abstract

Garcinol, a polyisoprenylated benzophenone derived from the fruit rind of Garcinia indica, is a phytochemical with a growing body of scientific evidence supporting its pleiotropic bioactivities.[1][2][3][4][5] Traditionally used for its antioxidant and anti-inflammatory properties, recent research has illuminated its potential as a therapeutic agent, particularly in oncology, by demonstrating its ability to modulate critical cellular signaling pathways.[1][2][6] This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its role as a modulator of key signaling cascades including NF-κB, PI3K/Akt, STAT3, MAPK, and Wnt/β-catenin. It summarizes quantitative data, details common experimental protocols for its study, and presents visual diagrams of its interactions within these pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory, antioxidant, and anti-cancer effects by interfering with multiple, often interconnected, signaling pathways that are crucial for cell survival, proliferation, and metastasis.[2][7][8] Its ability to target multiple nodes within the cellular signaling network underscores its potential as a multi-targeted therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancer types, promoting cell survival, proliferation, and angiogenesis.[2][9] this compound is a well-established inhibitor of this pathway.[9][10][11][12] Its mechanisms include preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the transcription of downstream target genes like Bcl-2, Bcl-xL, cyclin D1, COX-2, and iNOS.[2][13][14] Studies show that this compound's anti-inflammatory effects in macrophages and chondrocytes, as well as its apoptosis-inducing effects in breast, prostate, and pancreatic cancer cells, are mediated through the downregulation of NF-κB signaling.[11][12][13][15][16]

References

- 1. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis-inducing effect of this compound is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced apoptosis in prostate and pancreatic cancer cells is mediated by NF- kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Effect of this compound Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound Suppresses IL-1β-Induced Chondrocyte Inflammation and Osteoarthritis via Inhibition of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Garcinol Administration in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of garcinol, a polyisoprenylated benzophenone derived from Garcinia indica, in preclinical animal models of cancer. The following sections detail the experimental protocols, summarize quantitative data from various studies, and illustrate the key signaling pathways affected by this compound treatment.

Introduction

This compound has garnered significant interest in cancer research due to its demonstrated anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] In vitro studies have shown its ability to induce apoptosis, inhibit cell proliferation, and suppress invasion in various cancer cell lines.[4][5] These promising results have led to further investigation in in vivo animal models to evaluate its therapeutic potential. This document summarizes the key findings and methodologies from these preclinical studies.

Experimental Protocols

The following are detailed protocols for the administration of this compound in xenograft mouse models of cancer, based on published literature.

Breast Cancer Xenograft Model

This protocol is adapted from studies using MDA-MB-231 human breast cancer cells in immunodeficient mice.[4][5][6][7]

Objective: To assess the in vivo anti-tumor efficacy of this compound against triple-negative breast cancer.

Materials:

-

Animal Model: Female severe combined immunodeficient (SCID) or athymic nu/nu mice, 4-6 weeks old.

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

This compound: Purified this compound.

-

Vehicle: Sesame oil or a solution of 0.5% DMSO and 0.5% Tween-80 in normal saline.[8]

-

Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Equipment: Syringes, gavage needles, calipers, animal housing facilities.

Protocol:

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor development. Palpable tumors are typically observed within 1-2 weeks.

-

Measure tumor dimensions using calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[4]

-

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Control Group: Administer the vehicle (e.g., sesame oil) orally via gavage.[4][7]

-

This compound Group: Administer this compound at a dose of 1-5 mg/kg body weight, prepared in the vehicle, orally via gavage, 5-6 days a week for 4 weeks.[4][7][8]

-

-

Endpoint and Analysis:

Pancreatic Cancer Xenograft and Transgenic Models

This section describes protocols for both xenograft and genetically engineered mouse models of pancreatic cancer.

2.2.1. Xenograft Model

Objective: To evaluate the effect of this compound on the growth of human pancreatic cancer xenografts.

Protocol: Similar to the breast cancer model, using pancreatic cancer cell lines such as BxPC-3 or Panc-1.

2.2.2. Transgenic Mouse Model (KPC mice)

This protocol is based on studies using the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) transgenic mouse model, which spontaneously develops pancreatic cancer.[9]

Objective: To assess the effect of dietary this compound on pancreatic tumor progression.

Protocol:

-

Animal Model: KPC transgenic mice.

-

Treatment Regimen:

-

Control Group: Feed mice a standard diet.

-

This compound Group: Feed mice a diet containing 0.05% this compound.[9]

-

-

Monitoring and Analysis:

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration of this compound in animal models of cancer.

Table 1: this compound Administration in Breast Cancer Animal Models

| Animal Model | Cell Line | This compound Dose & Route | Treatment Duration | Key Findings | Reference |

| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Significant reduction in tumor growth.[4] | [4] |

| SCID Mice | MDA-MB-231 | 5 mg/day, oral gavage | 4 weeks | Inhibition of NF-κB, vimentin, and nuclear β-catenin.[6][7] | [6][7] |

| Balb/c Mice | 4T1 | 1 mg/kg, intragastric (in combination with Taxol) | Not specified | Reduced tumor vascularization and proliferation.[8] | [8] |

Table 2: this compound Administration in Other Cancer Animal Models

| Cancer Type | Animal Model | Cell Line/Model | This compound Dose & Route | Treatment Duration | Key Findings | Reference |

| Pancreatic Cancer | KPC Transgenic Mice | KPC model | 0.05% in diet | Not specified | Improved survival rate, reduction in tumor volume.[9] | [9] |

| Primary Effusion Lymphoma | NOD/SCID Mice | BCBL1-Luc | 2.5 and 25 mg/kg, intraperitoneal | 3 weeks | Dose-dependent suppression of tumor growth.[8] | [8] |

| Glioblastoma | NOD/SCID Mice | U87MG | 1 mg/kg, intraperitoneal | Not specified | Reduced tumor size, 100% survival vs. 60% in control.[8] | [8] |

| Head and Neck Squamous Cell Carcinoma | Nude Mice | FaDu | 1 mg/kg, intraperitoneal | 3 weeks | Decreased tumor growth, modulation of inflammatory pathways.[8] | [8] |

| Melanoma | C57BL/6 mice | B16F10 | Not specified | Not specified | Inhibition of tumor growth.[8] | [8] |

| Esophageal Cancer | Mouse model | Not specified | 20 mg/kg, intraperitoneal | Not specified | Significant decrease in lung tumor nodules.[11] | [11] |

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are attributed to its modulation of several key signaling pathways.

Key Signaling Pathways Modulated by this compound

This compound has been shown to inhibit pro-tumorigenic signaling pathways, including STAT-3, NF-κB, and Wnt/β-catenin, while also influencing the expression of microRNAs.[4][6][8][11]

References

- 1. Potential Role of this compound as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Anticancer action of this compound in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells [mdpi.com]

Application Note: Quantification of Garcinol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of garcinol in plant extracts, particularly from Garcinia species. The described protocol provides a reliable and reproducible methodology for researchers, scientists, and professionals in the drug development and natural products industries. The method utilizes a reversed-phase C8 or C18 column with UV detection, offering high sensitivity and specificity for this compound. This document provides comprehensive experimental protocols, from sample preparation to HPLC analysis, along with a summary of method validation parameters.

Introduction

This compound, a polyisoprenylated benzophenone derivative primarily found in the fruit rinds of Garcinia indica and other Garcinia species, has garnered significant scientific interest due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and anticancer properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and for pharmacokinetic and pharmacodynamic studies in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the necessary precision, accuracy, and sensitivity for this purpose. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water. Orthophosphoric acid and trifluoroacetic acid (TFA).

-

Standards: this compound reference standard (purity ≥95%).

-

Plant Material: Dried and powdered fruit rinds of Garcinia species.

-

Filters: 0.2 µm or 0.45 µm syringe filters.

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

Rotary evaporator.

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 30 µg/mL to 300 µg/mL.

Preparation of Plant Extracts

-

Extraction: Weigh 5 g of dried, powdered fruit rinds of Garcinia indica and place it in a 50 mL volumetric flask.[1] Macerate with 80% ethanol or extract with methanol.[2] Alternatively, use a Soxhlet extractor with 95% ethanol.[3] For a sequential extraction, the dried powder can be extracted with methanol, and the resulting residue can be further partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).[4]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[2]

-

Sample Solution for HPLC: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).[4] Filter the solution through a 0.2 µm or 0.45 µm syringe filter prior to injection into the HPLC system.[2]

HPLC Chromatographic Conditions

The following table summarizes typical HPLC conditions for this compound quantification.

| Parameter | Condition 1 | Condition 2 |

| Column | C8 (150 x 4.6 mm, 3.5 µm)[5] | Spherisorb ODS2 C18 (250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water[5] | 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B)[2] |

| Elution Mode | Isocratic | Isocratic (20:80, A:B v/v)[2] |

| Flow Rate | 1 mL/min[2] | 1 mL/min |

| Injection Volume | 20 µL[2] | 20 µL |

| Column Temperature | 30°C[2] | Ambient |

| Detection Wavelength | 254 nm[2] | 276 nm[1] |

| Internal Standard | di-n-butyl phthalate (optional)[5] | - |

Data Presentation: Method Validation Summary

The HPLC method for this compound quantification has been validated according to the International Conference on Harmonization (ICH) guidelines. A summary of the validation parameters is presented in the table below.

| Parameter | Result | Reference |

| Linearity Range | 32.5–300 µg/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Accuracy (Recovery) | 100% to 102% | [5] |

| Precision (%RSD) | < 2% | [3] |

| Limit of Detection (LOD) | 62.17 ng/band (HPTLC) | [6] |

| Limit of Quantification (LOQ) | 164 ng/band (HPTLC) | [6] |

Visualizations

Caption: Workflow for this compound quantification in plant extracts.

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant extracts. The protocol is straightforward and employs common laboratory instrumentation and reagents. The validation data demonstrates that the method is linear, accurate, and precise, making it a valuable tool for quality control and research in the field of natural products and drug development.

References

Application of Garcinol in cancer chemoprevention studies

Application Notes: Garcinol in Cancer Chemoprevention

1. Introduction

This compound, a polyisoprenylated benzophenone derivative extracted from the rind of the Garcinia indica fruit, has emerged as a significant compound in cancer chemoprevention research.[1][2][3] Traditionally used in Ayurvedic medicine for its anti-inflammatory and antioxidant properties, recent scientific investigations have elucidated its potent anti-cancer activities across a spectrum of malignancies, including breast, colon, pancreatic, and oral cancers.[1][4][5] this compound's multifaceted mechanism of action, targeting key cellular processes and signaling pathways involved in tumorigenesis, makes it a promising candidate for further development as a chemopreventive or therapeutic agent.[4][6][7]

2. Mechanisms of Action in Cancer Chemoprevention

This compound exerts its anti-cancer effects through the modulation of numerous, often interconnected, cellular pathways. Its pleiotropic nature allows it to influence epigenetic regulation, cell signaling, apoptosis, cell cycle progression, inflammation, and angiogenesis.

2.1. Epigenetic Regulation: Histone Acetyltransferase (HAT) Inhibition

A primary and well-documented mechanism of this compound is its role as a potent inhibitor of histone acetyltransferases (HATs), specifically p300 and PCAF.[1][8] HATs are enzymes that play a crucial role in chromatin remodeling and gene transcription by adding acetyl groups to histone proteins.[1] Dysregulation of HAT activity is linked to the development of cancer.[1] By competitively inhibiting HATs, this compound alters the acetylation status of histones and various transcription factors, leading to the suppression of oncogenic gene expression and the activation of tumor-suppressor pathways.[4][8] This epigenetic modulation is a key contributor to its broad anti-cancer activities.[1]

2.2. Modulation of Key Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades that are critical for cancer cell proliferation, survival, and metastasis.

-

NF-κB Pathway: this compound effectively suppresses the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] It has been shown to inhibit the phosphorylation of IκBα and prevent the nuclear translocation of the p65 subunit, thereby blocking NF-κB's transcriptional activity.[4][10] The inhibition of NF-κB leads to the downregulation of its target genes, which are involved in cell proliferation (Cyclin D1), survival (Bcl-2, Bcl-xL), and angiogenesis (VEGF).[6][10][11]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in many cancers, is another primary target of this compound.[12][13][14] this compound inhibits both total and phosphorylated STAT3 in a dose-dependent manner.[12][13][14] This inhibition disrupts the transcription of STAT3-regulated genes essential for tumor survival and proliferation, such as Bcl-2, survivin, and cyclin D1.[15]

-

PI3K/Akt Pathway: this compound downregulates the PI3K/AKT pathway, which is central to tumor cell survival and growth.[4] By inhibiting this pathway, this compound can promote apoptosis and reduce cell proliferation.[6]

-

Wnt/β-catenin Pathway: In breast cancer models, this compound has been found to inhibit the Wnt/β-catenin signaling pathway.[4][9] It promotes the phosphorylation of β-catenin, leading to its reduced nuclear localization and thereby inhibiting the transcription of Wnt target genes.[9]

2.3. Induction of Apoptosis

This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[11][16] It triggers the intrinsic mitochondrial pathway of apoptosis, characterized by the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-9 and the executioner caspase-3.[1][16] This cascade leads to the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[16] Furthermore, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4][15][16]

2.4. Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[2] It has been shown to induce cell cycle arrest at different phases, most commonly the G0/G1 or S-phase, depending on the cancer type.[2][4][17] This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4.[2][4][18]

2.5. Anti-Angiogenic and Anti-Metastatic Effects

This compound exhibits significant anti-angiogenic and anti-metastatic properties.[1] It inhibits the formation of new blood vessels (angiogenesis) by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][19] This is achieved through the suppression of signaling pathways such as NF-κB and STAT3, which regulate VEGF expression.[4] this compound also inhibits metastasis by reducing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion.[6][15]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo research.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cancer Type | Cell Line(s) | Assay | Concentration / IC50 | Key Effects & Findings | Reference(s) |

| Leukemia | HL-60 | MTT | IC50: 9.42 µM | Induced apoptosis via cytochrome c release and caspase activation. | [16] |

| Breast Cancer | MDA-MB-231, MCF-7 | MTT, Apoptosis Assays | 5-25 µM | Inhibited cell proliferation; induced caspase-mediated apoptosis via NF-κB inhibition. | [11] |

| Pancreatic Cancer | BxPC-3, Panc-1 | MTT, Apoptosis Assays | IC50 (BxPC-3): ~20 µM | Inhibited cell growth and induced apoptosis; caused G0/G1 phase arrest. | [17][18] |

| Oral Cancer | SCC-4, SCC-9, SCC-25 | MTT, Clonogenic Assay | 5-20 µM | Inhibited proliferation and colony formation; induced apoptosis and cell cycle arrest. | [19] |

| Prostate Cancer | LNCaP, C4-2B, PC3 | MTT, Apoptosis Assays | 5-20 µM | Inhibited cell growth and induced apoptosis via NF-κB downregulation. | [20] |

| Endometrial Cancer | Ishikawa (ISH), HEC-1B | Proliferation Assays | 5-20 µM | Inhibited proliferation; induced G1 (ISH) and G2/M (HEC-1B) phase arrest. | [2] |

| Colon Cancer | HCT-116, HT-29 | Apoptosis Assay | 2-10 µM | Induced apoptosis via caspase-3 activity. | [6] |

Table 2: In Vivo Anti-Cancer Activity of this compound

| Cancer Model | Animal Model | This compound Dose & Administration | Duration | Outcome | Reference(s) |

| Breast Cancer Xenograft | SCID Mice (MDA-MB-231 cells) | Intraperitoneal injection | 4 weeks | Significantly reduced tumor growth; downregulated total and phosphorylated STAT-3 in tumors. | [13][14] |

| Breast Cancer Xenograft | Xenograft Mouse Model | Not specified | Not specified | Inhibited NF-κB, vimentin, and nuclear β-catenin in tumors. | [9] |

| Colon Cancer | Male F344 Rats (AOM-induced) | 0.01% and 0.05% in diet | Not specified | Significantly reduced the formation of aberrant crypt foci (ACF) in a dose-dependent manner. | [1] |

| Hepatocellular Carcinoma | Nude Mouse Model | Not specified | Not specified | Significantly suppressed tumor growth by reducing p-STAT3 expression in tumor tissues. | [15] |

| Head & Neck Cancer | Nude Mice (CAL27 xenografts) | Intraperitoneal injection | Not specified | Significantly suppressed tumor progression; suppressed p-STAT3 and p65 expression in tumors. | [10] |

Visualizations: Signaling Pathways and Workflows

Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

Protocol 1: Cell Viability Assessment using MTT Assay

-

Objective: To determine the cytotoxic effect of this compound on cancer cells by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

96-well culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette, incubator, microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined using dose-response curve analysis.

-

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Objective: To quantify the percentage of apoptotic cells following this compound treatment using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Materials:

-

Cancer cells treated with this compound as described above.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

-

PBS, 1.5 mL microcentrifuge tubes.

-

-

Procedure:

-

Cell Treatment & Harvesting: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

-

Objective: To determine the effect of this compound on cell cycle distribution by staining cellular DNA with PI and analyzing by flow cytometry.

-

Materials:

-

Cancer cells treated with this compound.

-

PBS.

-

Ice-cold 70% ethanol.

-

PI staining solution (containing PI and RNase A in PBS).

-

Flow cytometer.

-

-

Procedure:

-

Cell Treatment & Harvesting: Treat cells with this compound for the desired duration. Harvest approximately 1-2 x 10⁶ cells by trypsinization.

-

Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark. RNase A will degrade RNA to prevent non-specific staining.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-